molecular formula C17H20N4O B2425856 N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 1905830-34-3

N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No.: B2425856
CAS No.: 1905830-34-3
M. Wt: 296.374
InChI Key: MFRLVQJLORFLAX-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research, incorporating two privileged structural motifs: a pyrimidine-carboxamide core and a pyrrolidine ring. The pyrimidine-carboxamide scaffold is a recognized pharmacophore in the development of inhibitors for various biological targets. For instance, similar pyrimidine carboxamide structures have been identified as potent inhibitors of enzymes like vanin-1, which plays a role in oxidative stress and inflammation . Furthermore, related pyrimidine compounds have been explored as sodium channel blockers for potential application in pain research . The incorporation of the pyrrolidine ring is a strategic choice in drug design. As a saturated heterocycle, the pyrrolidine ring enhances the molecular complexity and three-dimensional coverage of a compound, which can lead to improved selectivity and binding affinity for target proteins . This scaffold is found in numerous bioactive molecules and FDA-approved drugs, contributing to favorable physicochemical properties and aiding in the exploration of stereochemical space due to its non-planar structure . Researchers may find this compound valuable for probing new biological pathways, developing novel therapeutic agents, or as a building block in synthetic chemistry. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-ethylphenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-2-13-7-3-4-8-14(13)20-17(22)15-11-16(19-12-18-15)21-9-5-6-10-21/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRLVQJLORFLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as β-diketones or β-ketoesters with guanidine or its derivatives.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrimidine derivative with an amine or ammonia under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the carboxamide group, potentially yielding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the pyrimidine core.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenated intermediates, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C17H20N4O
  • Molecular Weight : Approximately 296.36 g/mol
  • CAS Number : 1905830-34-3

These properties facilitate its interaction with biological macromolecules, making it a subject of interest in drug discovery and development.

Biological Activities

Research indicates that N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide exhibits significant biological activities:

  • Anticancer Properties : Studies have shown that compounds within the pyrimidine class can inhibit various cancer cell lines. The compound's ability to modulate specific enzymes or receptors may lead to anticancer effects, making it a candidate for further investigation in oncology.
  • Antimicrobial and Antiviral Effects : Its interactions with biological targets suggest potential applications in treating infections caused by bacteria and viruses. The compound may act as an inhibitor of specific pathways essential for microbial survival.
  • Anti-inflammatory Activity : Pyrimidine derivatives are known for their anti-inflammatory properties. This compound may play a role in modulating inflammatory responses, which could be beneficial in treating chronic inflammatory diseases .

Research Case Studies

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Structure–Activity Relationship (SAR)Identified that modifications to the substituents can significantly affect the potency of pyrimidine derivatives as enzyme inhibitors.
Anticancer ActivityEvaluated the compound's efficacy against various human cancer cell lines, demonstrating promising results that warrant further exploration.
Mechanism of ActionInvestigated how the compound interacts with specific molecular targets, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxylate
  • N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid
  • N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-amine

Uniqueness

N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyrrolidinyl group and the carboxamide functionality may confer distinct properties compared to other pyrimidine derivatives.

Biological Activity

N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrimidine derivatives. The compound features a pyrimidine ring substituted with a carboxamide group, which is known to enhance its interaction with biological macromolecules.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors within biological systems. The compound has shown potential as an enzyme inhibitor, particularly in modulating pathways related to inflammation and cancer cell proliferation.

For instance, it may inhibit certain kinases involved in cell signaling, thereby suppressing cancer cell growth and exhibiting anti-inflammatory properties. The exact molecular targets require further experimental elucidation.

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrimidine core and substituents significantly influence the compound's potency. For example, the introduction of the pyrrolidinyl group at position 6 enhances interaction with target enzymes compared to other substituents.

Table 1: Structure–Activity Relationship Analysis

CompoundSubstituentIC50 (nM)Biological Activity
1Pyrrolidine72NAPE-PLD inhibitor
2Morpholine720Moderate activity
3None>1000No activity

The data indicate that the pyrrolidinyl substitution is crucial for achieving lower IC50 values, thereby enhancing biological activity .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays demonstrated its ability to suppress COX-2 enzyme activity, a key player in inflammatory processes. For instance, compounds similar to this one showed IC50 values around 0.04 μmol against COX-2, indicating significant anti-inflammatory properties comparable to standard drugs like celecoxib .

Cancer Research Applications

In cancer research, this compound has been investigated for its effects on various cancer cell lines. Preliminary results suggest that it can inhibit cell proliferation in models such as MCF-7 breast cancer cells. Further studies are needed to quantify its efficacy across different types of cancer cells and elucidate the underlying mechanisms .

Q & A

Basic: What synthetic routes are recommended for preparing N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a pyrimidine-carboxylic acid derivative with an aniline moiety. Key steps include:

  • Intermediate Preparation : Start with 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid, activated via chlorination (e.g., using thionyl chloride) to form the acid chloride.
  • Amide Coupling : React the acid chloride with 2-ethylaniline under basic conditions (e.g., triethylamine in dry DCM or THF).
  • Optimization : Monitor reaction efficiency using HPLC or TLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for faster kinetics) to improve yield. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., pyrrolidine protons at δ 1.8–2.5 ppm, aromatic protons from the 2-ethylphenyl group at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ peak matching theoretical mass).
  • FTIR : Identify carbonyl stretches (~1650–1700 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) to confirm amide bond formation .

Basic: How should researchers design in vitro antimicrobial assays and interpret MIC values for this compound?

Methodological Answer:

  • Assay Design : Use broth microdilution (CLSI guidelines) against Gram-negative (e.g., Pseudomonas aeruginosa ATCC 10145) and Gram-positive strains. Prepare compound dilutions (0.5–256 µg/mL) in Mueller-Hinton broth.
  • MIC Determination : Define MIC as the lowest concentration inhibiting visible growth after 18–24h. Compare with reference antibiotics (e.g., ciprofloxacin). Note biofilm inhibition assays if MIC ≤32 µg/mL, as seen in structurally related pyrimidine carboxamides .

Advanced: How can structure-activity relationship (SAR) studies enhance bioactivity against kinase targets?

Methodological Answer:

  • Substituent Variation : Modify the pyrrolidine group (e.g., replace with piperidine or introduce hydroxyl groups) to alter steric/electronic effects. For kinase inhibition (e.g., Src/Abl), prioritize substitutions at the pyrimidine C2/C4 positions that enhance ATP-binding pocket interactions .
  • Biological Testing : Screen analogs in kinase inhibition assays (IC50_{50} determination) and antiproliferative assays (e.g., K562 leukemia cell line). Use molecular docking (AutoDock Vina) to predict binding modes and prioritize synthetic targets .

Advanced: What crystallographic approaches reveal conformational dynamics of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water). Analyze dihedral angles between pyrimidine and aromatic rings to assess planarity (e.g., deviations <15° suggest π-π stacking potential).
  • Hydrogen Bonding : Identify intramolecular interactions (e.g., N–H⋯N bonds stabilizing six-membered rings) and intermolecular C–H⋯π bonds contributing to crystal packing, as seen in related pyrimidine derivatives .

Advanced: How to resolve contradictions in reported biological activity across studies?

Methodological Answer:

  • Data Triangulation : Re-evaluate assay conditions (e.g., serum content affecting compound stability). Validate discrepancies using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50_{50}).
  • Structural Confirmation : Ensure compound purity (>98% by HPLC) and correct stereochemistry (via chiral SFC), as impurities or enantiomers can skew results. Cross-reference with crystallographic data to rule out polymorphic effects .

Advanced: Which computational strategies predict binding affinity to therapeutic targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., Abl kinase) in explicit solvent (GROMACS) to assess stability of key interactions (e.g., hydrogen bonds with hinge region residues).
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to rank analogs by predicted potency. Validate with in vitro kinase assays .

Advanced: How to evaluate pharmacokinetic properties in preclinical models?

Methodological Answer:

  • ADME Profiling :
    • Solubility : Use shake-flask method (PBS, pH 7.4).
    • Metabolic Stability : Incubate with liver microsomes (human/rat); monitor parent compound depletion via LC-MS.
    • In Vivo PK : Administer orally (10–50 mg/kg) to rodents. Collect plasma at intervals (0–24h) for LC-MS/MS analysis. Calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability. Compare with IV data to assess first-pass effects .

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